methyl 3-{5-oxo-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl}prop-2-enoate
Description
Methyl 3-{5-oxo-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl}prop-2-enoate is a heterocyclic compound featuring a fused triazole-pyrimidine core with a methyl propenoate substituent. The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is notable for its bioisosteric properties, mimicking purine bases, which facilitates interactions with biological targets such as enzymes and receptors.
Properties
Molecular Formula |
C9H8N4O3 |
|---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
methyl (E)-3-(5-oxo-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)prop-2-enoate |
InChI |
InChI=1S/C9H8N4O3/c1-16-8(15)3-4-12-7(14)2-5-13-9(12)10-6-11-13/h2-6H,1H3/b4-3+ |
InChI Key |
VZYWUHBRUGUJJI-ONEGZZNKSA-N |
Isomeric SMILES |
COC(=O)/C=C/N1C(=O)C=CN2C1=NC=N2 |
Canonical SMILES |
COC(=O)C=CN1C(=O)C=CN2C1=NC=N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 3-{5-oxo-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl}prop-2-enoate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of a triazole derivative with a pyrimidine precursor in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Methyl 3-{5-oxo-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl}prop-2-enoate can undergo various chemical reactions, including:
Scientific Research Applications
Methyl 3-{5-oxo-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl}prop-2-enoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3-{5-oxo-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl}prop-2-enoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as phosphodiesterases, which play a role in cellular signaling . Additionally, the compound can modulate the activity of various proteins involved in inflammatory and apoptotic pathways, contributing to its neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogs with Modified Substituents
Propanol Derivatives
Compounds like P7116110114 (3-[5-(4-bromophenyl)-7-(2,4-dimethoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol) and P7116110095 (3-[7-(3-bromophenyl)-5-(4-chlorophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol) share the triazolopyrimidine backbone but feature propanol substituents. These compounds exhibit potent inhibition of kallikrein-related peptidase 7 (KLK7), with >95% and 84% activity reduction, respectively. The hydroxyl group in propanol derivatives enhances hydrogen-bonding capacity, which may improve target binding compared to the methyl propenoate group in the target compound .
Propanoic Acid Derivatives
Examples include 3-[5-(3-methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid (CAS 1174881-80-1) and 3-[5-(1-ethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid. The carboxylic acid group increases water solubility, favoring pharmacokinetic profiles in drug development. However, the methyl ester in the target compound may act as a prodrug, improving oral bioavailability through esterase-mediated conversion to the active acid form .
Sulfonamide Derivatives
Compounds such as [1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide derivatives (8a–8f) demonstrate herbicidal activity, targeting plant acetolactate synthase (ALS). The sulfonamide group provides strong hydrogen-bonding and electrostatic interactions, critical for enzyme inhibition. In contrast, the propenoate ester in the target compound may prioritize lipophilicity for membrane penetration in mammalian systems .
Key Observations:
- Substituent Effects: Propanol and sulfonamide groups enhance target binding via hydrogen bonding, while carboxylic acids improve solubility.
- Activity Trends: Bulky substituents (e.g., bromophenyl, trifluoromethyl) in propanol/acid derivatives correlate with higher bioactivity, suggesting steric and electronic tuning is critical .
Biological Activity
Methyl 3-{5-oxo-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl}prop-2-enoate (CAS Number: 1443987-54-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₈N₄O₃
- Molecular Weight : 220.18 g/mol
- Structure : The compound features a triazole and pyrimidine moiety, which are known for their diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been explored in various studies. The following sections summarize key findings regarding its pharmacological effects.
Antitumor Activity
Several studies have indicated that triazole derivatives exhibit significant antitumor properties. This compound has shown promise in inhibiting tumor cell proliferation. For example:
- Case Study : A study investigated the compound's effect on various cancer cell lines. Results demonstrated a dose-dependent inhibition of cell growth in human breast cancer cells (MCF7) and lung cancer cells (A549), with IC50 values indicating effective concentrations at which 50% of cell growth was inhibited.
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties. Triazole derivatives are known to possess antifungal and antibacterial activities.
- Research Findings : In vitro assays revealed that this compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics.
Anti-inflammatory Effects
Triazole derivatives are recognized for their anti-inflammatory properties.
- Mechanism of Action : The compound appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential use in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of compounds.
| Structure Feature | Activity Implication |
|---|---|
| Triazole ring | Enhances antitumor and antimicrobial activity |
| Pyrimidine moiety | Contributes to anti-inflammatory properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
